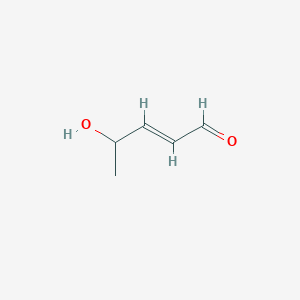

4-hydroxypent-2-enal

Übersicht

Beschreibung

4-hydroxypent-2-enal is an organic compound with the molecular formula C5H8O2. It is a hydroxyalkenal, specifically a pentenal with a hydroxyl group attached to the fourth carbon atom. This compound is known for its reactivity and is used in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-hydroxypent-2-enal can be synthesized through several methods. One common method involves the acid treatment of 3,4-dihydro-2H-pyran (DHP) with concentrated hydrochloric acid in water. The reaction is carried out at temperatures ranging from 21°C to 38°C. The resulting product is then neutralized with a sodium hydroxide solution to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

4-Hydroxypent-2-enal undergoes oxidation primarily at the aldehyde group. Key pathways include:

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 4-Hydroxypent-2-enoic acid | Aqueous acidic media, 25–40°C | |

| CrO₃ | 4-Ketopent-2-enoic acid | Anhydrous conditions, 0–5°C |

Mechanistic Insights :

-

The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions.

-

Chromium-based oxidants may further oxidize the hydroxyl group to a ketone (e.g., CrO₃ in anhydrous H₂SO₄) .

Reduction Reactions

Reduction targets the α,β-unsaturated aldehyde system:

| Reducing Agent | Product | Conditions | Source |

|---|---|---|---|

| NaBH₄ | 4-Hydroxypent-2-enol | Methanol, 0°C → RT | |

| H₂ (Pd/C catalyst) | 4-Hydroxypentanol | 1–2 atm H₂, ethanol solvent |

Key Observations :

-

Sodium borohydride selectively reduces the aldehyde to a primary alcohol without affecting the double bond .

-

Catalytic hydrogenation saturates the C2-C3 double bond, yielding a saturated alcohol .

Nucleophilic Additions

The α,β-unsaturated system facilitates Michael additions and Schiff base formation:

3.1. Michael Additions

| Nucleophile | Adduct | Conditions | Source |

|---|---|---|---|

| Glutathione (GSH) | GS-4-hydroxypent-2-enal | pH 7.4 buffer, 37°C | |

| Lysine (ε-amino group) | 4-HNE-lysine conjugate | Physiological conditions |

Biological Relevance :

-

Thiol-containing biomolecules (e.g., glutathione) form stable thioether adducts, critical in detoxification pathways .

-

Protein lysine residues form Schiff bases, leading to cross-linking and advanced lipoxidation end-products (ALEs) .

3.2. Schiff Base Formation

| Amine | Product | Conditions | Source |

|---|---|---|---|

| Aniline | N-(4-hydroxypentenyl)aniline | Ethanol, reflux | |

| Primary alkylamines | Enamine derivatives | Anhydrous DMF, 60°C |

Aldol Condensation

The aldehyde group participates in aldol reactions under basic conditions:

| Base | Product | Conditions | Source |

|---|---|---|---|

| NaOH (10% aq.) | β-Hydroxy ketone dimer | 0°C, 2–4 hr | |

| L-Proline (organocatalyst) | Enantioselective aldol adduct | DMSO, RT |

Notable Outcomes :

-

Base-catalyzed aldol condensation yields α,β-unsaturated ketone dimers .

-

Asymmetric aldol reactions using organocatalysts produce chiral intermediates for synthetic applications .

Polymerization and Cross-Linking

This compound undergoes spontaneous polymerization under specific conditions:

| Condition | Product | Characteristics | Source |

|---|---|---|---|

| pH 8–9, 37°C | Oligomeric aggregates | Brown-colored, insoluble | |

| UV light (254 nm) | Cross-linked polymers | Increased molecular weight |

Implications :

-

Polymerization is accelerated in alkaline environments, mimicking pathological conditions (e.g., oxidative stress) .

Enzymatic Modifications

Detoxification pathways involve specific enzymes:

Kinetic Parameters :

Comparative Reactivity of Analogous Hydroxyalkenals

| Compound | Reactivity with Thiols | Propensity for Cross-Linking | Source |

|---|---|---|---|

| This compound | Moderate | High | |

| 4-Hydroxy-2-nonenal (4-HNE) | High | Very high | |

| Malondialdehyde (MDA) | Low | Moderate |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

4-Hydroxypent-2-enal serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity enables it to participate in various chemical transformations, making it valuable for chemists seeking to develop new compounds. The compound can engage in reactions such as aldol condensations and Michael additions, which are fundamental in organic synthesis.

Biological Applications

Anticancer Properties

Research indicates that this compound exhibits potential effects on cancer cell growth. Specifically, studies have demonstrated its ability to inhibit the proliferation of certain cancer cells, such as those from the Yoshida ascites hepatoma model. The compound's mechanism of action involves its reactivity with biological molecules, allowing it to form adducts with proteins and nucleic acids, which may disrupt cellular processes critical for cancer cell survival.

Mechanism of Action

this compound can form hemimercaptals and thiazolidinic acids with sulfhydryl-containing molecules or Schiff bases with amino groups. This reactivity is crucial for its biological effects, including the modulation of signaling pathways that regulate cell growth and apoptosis.

Medical Research

Potential Therapeutic Applications

The therapeutic potential of this compound is being explored, particularly in cancer treatment. Its ability to induce apoptosis in cancer cells positions it as a candidate for further investigation in oncological pharmacology. Researchers are examining its efficacy and safety profiles through preclinical studies to assess its viability as a therapeutic agent.

Industrial Applications

Chemical Production

In industrial settings, this compound is utilized in the production of various chemicals and materials. Its properties make it suitable for applications in polymer chemistry and materials science, where it can be used to create functionalized polymers with specific properties.

Case Studies

-

Inhibition of Cancer Cell Growth

A study involving Yoshida ascites hepatoma cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation compared to untreated controls. This effect was attributed to the compound's ability to induce apoptotic pathways. -

Synthesis of Functionalized Polymers

Research on the use of this compound in polymer chemistry highlighted its role as a building block for creating functionalized polymers that exhibit enhanced properties for applications in coatings and adhesives.

Wirkmechanismus

The mechanism by which 4-hydroxypent-2-enal exerts its effects involves its reactivity with biological molecules. It can form hemimercaptals and thiazolidinic acids with sulfhydryl-containing molecules or Schiff bases with amino groups . This reactivity can lead to the inhibition of cellular processes, such as phosphorylating respiration in mitochondria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2-pentenal: Another hydroxyalkenal with similar reactivity.

Methylglyoxal: A ketoaldehyde with comparable biological effects.

Uniqueness

4-hydroxypent-2-enal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its ability to inhibit certain cellular processes makes it a valuable compound in both research and industrial applications.

Eigenschaften

IUPAC Name |

(E)-4-hydroxypent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h2-5,7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWXLYPSGLVHNC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16931-17-2, 16931-27-4, 34424-65-2 | |

| Record name | Hydroxypentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016931172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016931274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenal, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034424652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.